5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used as a reagent in the synthesis of various compounds and has potential applications in cancer therapy .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a chlorine atom at the 5-position and a nitro group at the 3-position . The compound has a molecular weight of 197.58 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 197.58 and a boiling point of approximately 410.5°C .Scientific Research Applications
Efficient Synthesis of Azaindoles
Figueroa‐Pérez et al. (2006) demonstrate that chloro-nitro-pyrrolopyridine compounds serve as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives. This synthesis involves nucleophilic displacement, showcasing the compound's utility in constructing complex heterocycles, a class of compounds significant in medicinal chemistry and drug development (Figueroa‐Pérez et al., 2006).
Crystal Structure Analysis
Dupont et al. (2010) focus on the condensation reactions involving chloro-nitro pyridine, leading to the determination of crystal structures of specific derivatives. These structural analyses are crucial for understanding the molecular configurations and designing compounds with desired physical and chemical properties (Dupont et al., 2010).
Synthesis of Heterocyclic Derivatives
Elneairy (2010) elaborates on synthesizing various heterocyclic derivatives from chloro-phenyl-pyrazole compounds, showcasing the reactivity and versatility of these compounds in generating biologically relevant molecules. This synthesis path is significant for drug discovery, offering insights into constructing pharmacologically active structures (Elneairy, 2010).
Energetic Material Development
Ma et al. (2018) detail the synthesis of a pyridine-based energetic material with potential applications in the field of explosives. This research illustrates the compound's utility in developing materials with high density and good detonation properties, highlighting the broader applications of chloro-nitro pyridine derivatives beyond pharmaceuticals (Ma et al., 2018).
N-Heterocyclization for Heteroaromatic Compounds
Gorugantula et al. (2010) explore the palladium-catalyzed reductive N-heterocyclization of nitro-heteroaromatic compounds, a method facilitating the synthesis of pyrrolo-fused heteroaromatic molecules. This approach underscores the importance of these compounds in synthesizing complex molecules for various applications, including organic electronics and photonics (Gorugantula et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKDTXRWTRDHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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